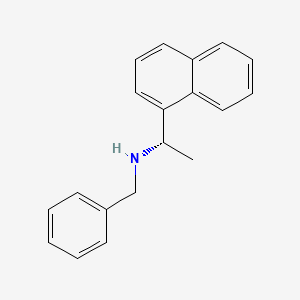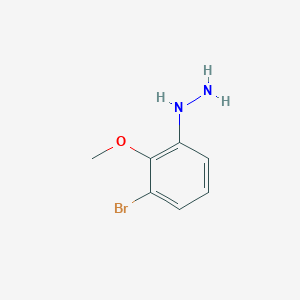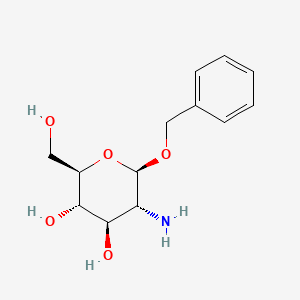
1-Methyl-1H-imidazol-5-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1H-imidazol-5-amine dihydrochloride is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This compound is a white to pale yellow solid with a strong ammonia-like odor. It is sparingly soluble in water but soluble in organic solvents such as ethanol and dimethylformamide.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-1H-imidazol-5-amine dihydrochloride can be synthesized through the reaction of pyrrole and methylamine. The reaction typically involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild conditions, which include the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the inclusion of various functional groups and maintaining the stability of the compound during production .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1H-imidazol-5-amine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various imidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives. Substitution reactions can introduce different functional groups into the imidazole ring .
Scientific Research Applications
1-Methyl-1H-imidazol-5-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of catalysts, complexes, and polymers.
Mechanism of Action
The mechanism of action of 1-Methyl-1H-imidazol-5-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in biological systems, it may interact with proteins involved in metabolic pathways .
Comparison with Similar Compounds
1-Methyl-1H-imidazol-5-amine dihydrochloride can be compared with other similar compounds, such as:
1-Methylimidazole: A simpler imidazole derivative with similar chemical properties but different applications.
1-(1-Methyl-1H-imidazol-2-yl)methylamine dihydrochloride: Another imidazole derivative with distinct structural features and uses.
1-(1-Methyl-1H-imidazol-5-yl)ethan-1-amine dihydrochloride: A compound with a similar imidazole core but different substituents, leading to unique properties and applications.
Properties
Molecular Formula |
C4H9Cl2N3 |
|---|---|
Molecular Weight |
170.04 g/mol |
IUPAC Name |
3-methylimidazol-4-amine;dihydrochloride |
InChI |
InChI=1S/C4H7N3.2ClH/c1-7-3-6-2-4(7)5;;/h2-3H,5H2,1H3;2*1H |
InChI Key |
IOBJSPIGDCCLNX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11744733.png)
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11744740.png)
![2-(3-{[(4-ethoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11744743.png)
![1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-1H-pyrazol-4-amine](/img/structure/B11744749.png)

![[4-(Diethylcarbamoyl)phenyl]trifluoroboranuide potassium](/img/structure/B11744758.png)
![1-ethyl-4-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11744760.png)
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11744765.png)

![[(3,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11744784.png)
![[(2,3-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11744797.png)
![{1-[(2,4-Dichlorophenyl)methyl]-1h-imidazol-2-yl}methanamine](/img/structure/B11744804.png)


